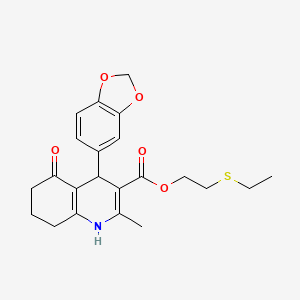![molecular formula C21H24N4O2S B4900580 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B4900580.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key protein involved in the signaling pathways of B cells, which play a crucial role in the immune system. TAK-659 has been studied for its potential use in the treatment of various B cell malignancies and autoimmune diseases.
Mecanismo De Acción
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide works by inhibiting the activity of BTK, a key protein involved in the signaling pathways of B cells. BTK plays a crucial role in the survival and proliferation of B cells, which are involved in the immune response. By inhibiting BTK, this compound can prevent the activation and proliferation of B cells, leading to the suppression of cancer cell growth and the modulation of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical and clinical studies. This compound has been shown to inhibit the activity of BTK, leading to the suppression of cancer cell growth and the modulation of the immune response in autoimmune diseases. This compound has also been shown to have a favorable safety profile, with manageable side effects in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide in lab experiments include its high potency and selectivity for BTK, which allows for the specific targeting of B cells. This compound also has a favorable safety profile, making it a promising candidate for further development. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several potential future directions for the development of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide and other BTK inhibitors. These include the optimization of the synthesis and purification processes to improve the yield and purity of the final product, the development of novel formulations and delivery methods to improve the pharmacokinetic properties of the drug, and the identification of biomarkers and patient populations that may benefit from BTK inhibition. Further research is also needed to investigate the potential use of BTK inhibitors in combination with other therapies for the treatment of B cell malignancies and autoimmune diseases.
Métodos De Síntesis
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide involves a series of chemical reactions starting from commercially available starting materials. The process involves the use of various reagents and solvents, and the final product is obtained through purification and isolation techniques. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential use in the treatment of B cell malignancies and autoimmune diseases. In preclinical studies, this compound has shown promising results in inhibiting BTK and suppressing the growth and survival of cancer cells. This compound has also been studied in clinical trials for the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Propiedades
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-18(23-11-13-1-3-22-4-2-13)19(27)25-20-24-17(12-28-20)21-8-14-5-15(9-21)7-16(6-14)10-21/h1-4,12,14-16H,5-11H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEJBJTVKYBTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(=O)NCC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol](/img/structure/B4900514.png)
![ethyl 4-(cyclopropylmethyl)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4900517.png)

![1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4900528.png)
![[1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4900538.png)
![N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide](/img/structure/B4900544.png)

![6-methoxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4900554.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900560.png)

![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)


![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)